3,4-dihydro-1H-2-benzopyran-1-carboxamide
Overview
Description
3,4-dihydro-1H-2-benzopyran-1-carboxamide, also known as coumarin, is a natural compound found in many plants. It has been used in traditional medicine for its anti-inflammatory, anti-coagulant, and anti-cancer properties. In recent years, coumarin has gained attention from the scientific community for its potential use in drug development and as a research tool.
Scientific Research Applications
Antioxidant Applications
3,4-Dihydro-1H-2-benzopyran-1-carboxamide: derivatives have been identified as potent antioxidants. These compounds can scavenge free radicals and protect against oxidative stress, which is a common factor in many diseases, including neurodegenerative disorders and cancer. The antioxidant properties stem from the benzopyran core, which is structurally similar to many natural antioxidant compounds .
Anticancer Activity
Some derivatives of 3,4-dihydro-1H-2-benzopyran-1-carboxamide have shown significant anticancer activities. They work by inhibiting the proliferation of cancer cells and inducing apoptosis. These compounds have been tested against various cancer cell lines, showing promise as potential therapeutic agents for cancer treatment .
Anti-inflammatory Properties
The anti-inflammatory potential of 3,4-dihydro-1H-2-benzopyran-1-carboxamide derivatives has been explored in various studies. These compounds can modulate inflammatory pathways, thereby reducing inflammation and the associated symptoms. This makes them potential candidates for the treatment of chronic inflammatory diseases .
Antimicrobial Effects
Research has demonstrated that certain 3,4-dihydro-1H-2-benzopyran-1-carboxamide derivatives possess antimicrobial properties. They have been found effective against a range of bacterial and fungal pathogens, suggesting their use in developing new antimicrobial agents .
Anti-biofilm Activity
The ability to disrupt biofilms is a crucial aspect of antimicrobial therapy3,4-Dihydro-1H-2-benzopyran-1-carboxamide derivatives have been found to exhibit anti-biofilm activity, which is particularly useful in treating infections caused by biofilm-forming bacteria .
Agricultural Applications
In agriculture, 3,4-dihydro-1H-2-benzopyran-1-carboxamide derivatives can be used as pesticides or fungicides. Their antimicrobial properties make them effective in protecting crops from various plant pathogens, thus ensuring crop safety and food security .
Neuroprotective Effects
The neuroprotective effects of 3,4-dihydro-1H-2-benzopyran-1-carboxamide derivatives are being investigated for their potential to treat neurodegenerative diseases. By combating oxidative stress and inflammation in the brain, these compounds could play a role in therapies for conditions like Alzheimer’s and Parkinson’s disease .
Synthetic Methodology Development
Finally, 3,4-dihydro-1H-2-benzopyran-1-carboxamide serves as a key intermediate in synthetic organic chemistry. It is used to develop new synthetic methodologies for constructing complex molecular architectures, which can have applications across medicinal chemistry and material science .
properties
IUPAC Name |
3,4-dihydro-1H-isochromene-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-10(12)9-8-4-2-1-3-7(8)5-6-13-9/h1-4,9H,5-6H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUKOQODOMASGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1H-2-benzopyran-1-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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